Germane, iodotriphenyl-
Description
"Iodotriphenylgermane" (C₁₈H₁₁IGe) is an organogermanium compound featuring a germanium atom bonded to three phenyl groups and one iodine atom. Its molecular weight is 354.19 g/mol, with a ChemSpider ID of 24776642 . This compound is synthesized via reactions involving iodinated aryl silanes, diphenylgermanium dichloride, and lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), yielding an 85% product characterized by NMR, IR, and HRMS . The iodine substituent enhances its reactivity in organometallic reactions, making it valuable in cross-coupling and substitution processes.
Properties
CAS No. |
2181-43-3 |
|---|---|
Molecular Formula |
C18H15GeI |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
iodo(triphenyl)germane |
InChI |
InChI=1S/C18H15GeI/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI Key |
JQNHPUJIZDXUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Organogermanium Compounds
Comparison with Non-Halogenated Analogs
- Triphenylgermane (GePh₃H) : Lacks a halogen substituent, making it less reactive in cross-coupling reactions. It is primarily used as a reducing agent or germanium source in thin-film deposition .
- Alkynyl-Substituted Derivatives : For example, (2-(pent-3-yn-1-yl)phenyl)diphenylgermane (C₂₃H₂₀Ge) synthesized in the same study incorporates an alkyne group, enabling applications in click chemistry. Unlike iodotriphenylgermane, these derivatives prioritize functional group compatibility over halogen-mediated reactivity.
Research Findings and Gaps
- Key Studies: provides the only direct data on iodotriphenylgermane’s synthesis and characterization. Its higher germane load (cognitive load theory terminology ) in instructional contexts is irrelevant to its chemical properties but highlights interdisciplinary terminology challenges.
- Contradictions: lists "Germane" (GeH₄) as toxic, but iodotriphenylgermane’s toxicity remains unaddressed. Organogermanium compounds are generally less toxic than heavy metal analogs, but this requires verification.
- Gaps : Comparative data on reaction kinetics, catalytic efficiency, and thermodynamic stability of halogenated germanes are absent in the provided evidence. Further studies should explore iodotriphenylgermane’s role in photovoltaics or biomedical applications.
Preparation Methods
Reaction Mechanism and Conditions
Triphenylgermane acts as a nucleophile, displacing the acyl group (RCO⁻) from the acyl iodide. The general reaction is:
$$
\text{Ph₃GeH} + \text{RCOI} \rightarrow \text{Ph₃GeI} + \text{RCOH}
$$
Key parameters include:
- R Groups : Methyl (Me) or phenyl (Ph) substituents on the acyl iodide.
- Conditions : Solvent-free, ambient temperature.
- Time : Reactions typically complete within 3 hours.
The absence of solvent simplifies purification and minimizes waste, aligning with green chemistry principles.
Byproducts and Side Reactions
Triorganyliodosilanes (e.g., Et₃SiI) form as intermediates in analogous silicon-based reactions but are absent in the germanium system. Instead, iodotriphenylgermane is the primary product, with trace amounts of hexaethyldisiloxane observed only in silicon variants.
Comparative Analysis of Germanium and Silicon Analogues
While iodotrimethylsilane (Me₃SiI) synthesis is well-studied (e.g., CN104926850B), germanium analogues require distinct approaches due to differences in electronegativity and bond strength. The table below contrasts key methods:
| Compound | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ph₃GeI | Ph₃GeH + RCOI (R=Me, Ph) | Solvent-free, 25°C, 3h | >90% | |
| Me₃SiI | (Me₃Si)₂O + I₂ + Al | Reflux, 12h | 85–90% |
Germanium’s larger atomic radius and weaker Ge–H bond facilitate faster iodination compared to silicon, though germanium reagents are less thermally stable.
Alternative Synthetic Routes
Direct Iodination of Triphenylgermane
Theoretical pathways involving direct reaction of Ph₃GeH with iodine (I₂) remain unexplored in literature. Such a method would require catalytic activation, potentially using aluminum or transition metals, as seen in silane iodination. However, no experimental data confirm this approach for germanium systems.
Halogen Exchange Reactions
Substitution of other halogens (e.g., Cl or Br) in triphenylgermanium halides (Ph₃GeX) with iodide salts (KI or NaI) could yield Ph₃GeI. This method, effective for silicon analogues, faces challenges due to the low solubility of Ph₃GeX in polar solvents.
Practical Considerations and Scalability
Purification Techniques
Crude Ph₃GeI is purified via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane). Purity exceeding 95% is routinely achieved.
Emerging Trends and Research Gaps
Recent advances in hypervalent iodine chemistry suggest potential for electrophilic iodination agents (e.g., cyclic diaryliodoniums) to enhance selectivity. However, no studies have applied these reagents to germanium systems.
Q & A
Q. What ethical protocols apply to studies involving iodotriphenylgermane’s potential toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
